molecular formula C9H10F3NO B1416543 (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 951247-75-9

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No. B1416543
M. Wt: 205.18 g/mol
InChI Key: VTLIABOHZPSHRN-LURJTMIESA-N
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Description

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, also known as trifluoromethoxy-phenethylamine (TFMPEA), is an organic compound that has seen a recent surge in popularity due to its potential applications in a variety of scientific fields. It is a chiral compound, meaning it can exist in two different stereoisomers, with the (S) form being the most active. TFMPEA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

One area of application is the development of novel synthetic routes. For example, a study presented a novel synthetic route for an intermediate related to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, key in producing Silodosin, a treatment for benign prostatic hyperplasia. This method emphasizes convenience and economy, using 2-nitrochlorobenzene as a starting material through several chemical transformations (Luo et al., 2008).

Biocatalysis for Chiral Synthesis

In pharmacology, the efficient synthesis of key chiral intermediates of selective blockers via a bienzyme cascade system demonstrates the compound's significance. Using R-ω-transaminase and alcohol dehydrogenase, this method showcases an innovative approach to producing high-purity chiral amines, essential for drug development (Lu et al., 2022).

Antioxidant Activities

Another research focus is the antioxidant properties of compounds derived from (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. Studies have synthesized and evaluated new compounds for their ability to scavenge free radicals, with some showing promising antioxidant activity. This research could lead to the development of new antioxidant agents (Sancak et al., 2012).

Antiamoebic Activity

Research into the antiamoebic activity of compounds featuring N-substituted ethanamine tails has also been conducted. By synthesizing a series of chalcones and testing against strains of Entamoeba histolytica, some compounds exhibited better activity than standard treatments, highlighting potential therapeutic applications (Zaidi et al., 2015).

Catalysis and Polymer Science

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine derivatives have been explored in catalysis and materials science. For instance, chiral (pyridyl)imine nickel(II) complexes derived from the compound were studied for their catalytic activities in transfer hydrogenation of ketones, providing insights into asymmetric catalysis (Kumah et al., 2019).

properties

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654567
Record name (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

CAS RN

951247-75-9
Record name (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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